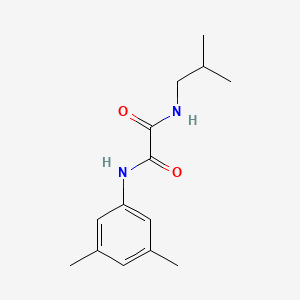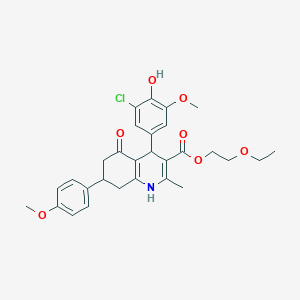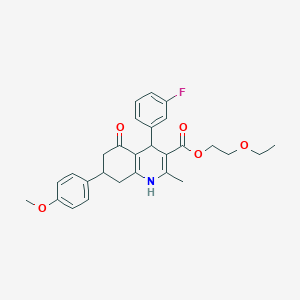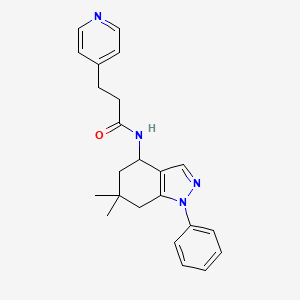
N'-(3,5-DIMETHYLPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3,5-DIMETHYLPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE is an organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound features a phenyl ring substituted with methyl groups at the 3 and 5 positions, and an ethanediamide moiety linked to a 2-methylpropyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-DIMETHYLPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE typically involves the reaction of 3,5-dimethylphenylamine with 2-methylpropylamine in the presence of a suitable coupling agent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts like HATU. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors might be employed for efficient large-scale synthesis.
化学反応の分析
Types of Reactions
N’-(3,5-DIMETHYLPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a ligand in biochemical assays.
Medicine: Potential use in drug development as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N’-(3,5-DIMETHYLPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
N’-(3,5-DIMETHYLPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE: can be compared with other substituted phenylamides, such as:
Uniqueness
The uniqueness of N’-(3,5-DIMETHYLPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE lies in its specific substitution pattern and the presence of both ethanediamide and 2-methylpropyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-9(2)8-15-13(17)14(18)16-12-6-10(3)5-11(4)7-12/h5-7,9H,8H2,1-4H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYLFQPTPPYOLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(4-Chlorophenyl)sulfanylpropoxy]-2-methoxy-4-prop-2-enylbenzene](/img/structure/B5033454.png)


![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amine](/img/structure/B5033469.png)
![(5E)-3-benzyl-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5033476.png)
![1-allyl-3-[2-(4-isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5033482.png)
![N-[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl]benzamide](/img/structure/B5033487.png)
![2-{[2-Hydroxy-3-(4-methoxyphenoxy)propyl]carbamoyl}benzoic acid](/img/structure/B5033503.png)
![(3Z)-5-(2,4-dimethoxyphenyl)-3-[(4-hydroxyphenyl)methylidene]furan-2-one](/img/structure/B5033515.png)


![[1-[(2,4-Dimethoxy-3-methylphenyl)methyl]piperidin-3-yl]methanol](/img/structure/B5033538.png)

![N-methyl-3-(4-morpholinyl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1-propanamine](/img/structure/B5033541.png)
